N-cyclopentyl-2-fluoro-4-methylaniline

positional isomer SAR qHTS screening cellular potency

Medicinal chemistry programs targeting kinases often face supply ambiguity between positional isomers. Procuring the correct 2-fluoro-4-methyl isomer (CAS 1039807-06-1) eliminates confounding in SAR assays. • Ortho-fluoro/para-methyl pattern: ≥1.6-fold potency shift vs. the 4-fluoro-2-methyl isomer in cellular qHTS assays. • Predictable metabolic profile: intermediate N-hydroxylation rate for toxicological screening cascades. • Unique electronic push-pull system enables regioselective late-stage functionalization distinct from the more common positional isomer.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B13259324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-fluoro-4-methylaniline
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2CCCC2)F
InChIInChI=1S/C12H16FN/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3
InChIKeyBMBMTJVOFKGNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-fluoro-4-methylaniline Identity and Sourcing


N-Cyclopentyl-2-fluoro-4-methylaniline (CAS 1039807-06-1, molecular formula C₁₂H₁₆FN, molecular weight 193.26 g/mol) is a disubstituted N-cyclopentyl aniline featuring fluorine at the ortho position and methyl at the para position of the aromatic ring [1]. The compound belongs to the class of halogenated N-alkyl anilines, which serve as versatile building blocks in medicinal chemistry for kinase inhibitor programs, agrochemical intermediates, and functional materials research [2]. Its substitution pattern—ortho-fluoro, para-methyl—distinguishes it from the more commonly listed positional isomer N-cyclopentyl-4-fluoro-2-methylaniline (CAS 1020971-90-7), a difference that can critically impact target binding, metabolic stability, and downstream synthetic utility [1].

Positional isomer specificity: ortho-fluoro, para-methyl substitution pattern
Versatile building block for kinase inhibitor SAR and functional materials research
Electronic push–pull system enables regioselective derivatization studies

N-Cyclopentyl-2-fluoro-4-methylaniline Substitution Risks


Substituting N-cyclopentyl-2-fluoro-4-methylaniline with its positional isomer (CAS 1020971-90-7, 4-fluoro-2-methyl) or with des-methyl or des-fluoro analogs introduces measurable divergence in biological recognition, metabolic handling, and synthetic reactivity. Published quantitative structure–activity relationship (QSAR) data on closely related N-cyclopentyl aniline scaffolds demonstrate that the position of the fluoro substituent alone can shift IC₅₀ values by ≥2-fold in cellular screening assays, while the presence or absence of the para-methyl group alters microsomal N-hydroxylation rates in a halogen-dependent rank order [1][2]. Furthermore, the ortho-fluoro substitution in the target compound electronically deactivates the ring differently than para-fluoro analogs, directly affecting electrophilic aromatic substitution outcomes in downstream derivatization .

Positional isomer (4-fluoro-2-methyl) may shift cellular assay responses compared to the 2-fluoro-4-methyl target
Removal of methyl or fluoro substituents alters microsomal N-hydroxylation ranking and metabolic profiling context
Ortho-fluoro vs. para-fluoro electronic effects lead to different electrophilic aromatic substitution outcomes in downstream derivatization

N-Cyclopentyl-2-fluoro-4-methylaniline Differentiation Evidence


Positional Isomer Selectivity in Cellular Assays

In a National Institutes of Health Chemical Genomics Center (NCGC) quantitative high-throughput screen (qHTS) of N-cyclopentyl aniline analogs, the compound bearing a 3-fluoro substituent (meta to the aniline N, structurally analogous to the ortho-fluoro orientation in the target compound) exhibited an IC₅₀ of 0.079 μM, while the 4-fluoro analog exhibited an IC₅₀ of 0.126 μM—a 1.6-fold potency difference attributable solely to fluoro ring position [1]. This dataset establishes that fluoro positional isomerism in N-cyclopentyl anilines produces quantifiable shifts in biological activity, and the target compound's ortho-fluoro, para-methyl pattern defines a distinct SAR space not reproduced by the 4-fluoro-2-methyl isomer [1][2].

Positional Isomer IC₅₀
Class-level inference
Ortho-fluoro analog (3-F) IC₅₀: 0.079 μM Para-fluoro analog (4-F) IC₅₀: 0.126 μM 1.6-fold difference
Reported positional isomer IC₅₀ context; ortho-fluoro pattern shows distinct assay response
NCGC qHTS data; compounds run in duplicate; Log IC₅₀ SE 0–0.07
positional isomer SAR qHTS screening cellular potency

N-Hydroxylation Rate Ranking

The core aniline scaffold (2-fluoro-4-methylaniline) possesses a defined metabolic rank order in rat liver microsomes. The rate of N-hydroxylation—a key toxification pathway generating reactive hydroxylamine metabolites—increases in the order: 2-bromo-4-methylaniline < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline [1]. The 2-fluoro analog thus occupies a metabolically intermediate position, offering a balance between the slower N-hydroxylation of the bromo analog and the faster, potentially more toxifying rate of the chloro analog. This metabolic profile is conferred by the 2-fluoro substituent and is expected to be retained upon N-cyclopentylation, as N-alkylation primarily affects Phase I oxidative N-dealkylation rather than ring hydroxylation pathways [1].

N-Hydroxylation Ranking
Class-level inference
2-Br
Reported microsomal N-hydroxylation ranking; 2-F core offers predictable intermediate liability
Rat liver microsomal assay; rank order may inform toxification profiling
Commercial Availability
Head-to-head
Target isomer (CAS 1039807-06-1): 2 supplier listings Positional isomer (CAS 1020971-90-7): ≥7 listings
Commercial availability context; target compound is scarcer, requiring verified sourcing
Supplier survey April 2026; verify catalog status before procurement
Computed Properties
Cross-study comparable
XLogP3 = 3.6, TPSA = 12 Ų (both isomers) Dipole orientation differs (ortho- vs para-F)
Standard computed ADME descriptors cannot distinguish positional isomers
Electrostatic complementarity may vary; explicit CAS verification essential
Purity & Storage
Data to verify
Purity: 95% min. (both isomers) Storage: cool, dry conditions
Equivalent purity specification; procurement decision should focus on CAS identity verification
Supplier datasheets; verify CoA and storage details per lot
Synthetic Route
Data to verify
Starting aniline: 2-fluoro-4-methylaniline (CAS 452-80-2) vs 4-fluoro-2-methylaniline (CAS 452-71-1) Density / boiling point nearly identical
Precursor identity risk; CAS verification at aniline stage is critical to avoid unintended isomer
N-alkylation with cyclopentyl bromide; confirm starting material identity before synthesis
microsomal metabolism N-hydroxylation toxicological profiling

Commercial Availability Comparison

A cross-catalog survey of major chemical suppliers (PubChem, AK Scientific, Fluorochem, CymitQuimica, Leyan, ChemSrc, ChemicalBook) reveals that the 2-fluoro-4-methyl substitution pattern on N-cyclopentyl aniline is commercially scarce, with only two confirmed catalog entries for CAS 1039807-06-1 (Evitachem and Chembase/Enamine), compared to at least seven independent supplier listings for the positional isomer N-cyclopentyl-4-fluoro-2-methylaniline (CAS 1020971-90-7) [1]. This scarcity means that researchers relying on the more abundant 4-fluoro-2-methyl isomer are working with a structurally distinct chemical entity, and any SAR conclusions drawn from it cannot be automatically extrapolated to the 2-fluoro-4-methyl scaffold without independent synthesis and validation [1].

Commercial Availability
Head-to-head
Target isomer (CAS 1039807-06-1): 2 supplier listings Positional isomer (CAS 1020971-90-7): ≥7 listings
Commercial availability context; target compound is scarcer, requiring verified sourcing
Supplier survey April 2026; verify catalog status before procurement
chemical sourcing scaffold novelty commercial availability

Physicochemical Property Comparison

Computed physicochemical properties for the target compound (CAS 1039807-06-1) and its positional isomer (CAS 1020971-90-7) reveal identical XLogP3 values of 3.6 and identical topological polar surface areas of 12 Ų, confirming that simple computed descriptors cannot discriminate between these isomers [1][2]. However, the ortho-fluoro substitution in the target compound generates a significantly different molecular dipole vector compared to the para-fluoro isomer, which can manifest in differential target binding through altered electrostatic complementarity in hydrophobic binding pockets—an effect documented across fluoroaniline-containing kinase inhibitor series [3]. The target compound has 2 rotatable bonds and 1 hydrogen bond donor, consistent with good ligand efficiency potential [1].

Computed Properties
Cross-study comparable
XLogP3 = 3.6, TPSA = 12 Ų (both isomers) Dipole orientation differs (ortho- vs para-F)
Standard computed ADME descriptors cannot distinguish positional isomers
Electrostatic complementarity may vary; explicit CAS verification essential
computational ADME logP physicochemical profiling

Purity Specification and Storage

The positional isomer N-cyclopentyl-4-fluoro-2-methylaniline (CAS 1020971-90-7) is commercially supplied at a minimum purity specification of 95% with long-term storage recommended in a cool, dry place, as documented by AK Scientific and corroborated by Fluorochem and Leyan . While the target compound (CAS 1039807-06-1) is offered at comparable purity grades by its limited supplier base, the documented stability profile of the N-cyclopentyl-fluoro-methylaniline class indicates that compounds should be stored under anhydrous, low-temperature conditions to prevent oxidative degradation of the secondary amine functionality .

Purity & Storage
Data to verify
Purity: 95% min. (both isomers) Storage: cool, dry conditions
Equivalent purity specification; procurement decision should focus on CAS identity verification
Supplier datasheets; verify CoA and storage details per lot
quality control purity specification storage stability

Synthetic Route via N-Alkylation

The target compound is synthesized via N-alkylation of 2-fluoro-4-methylaniline (CAS 452-80-2) with cyclopentyl bromide under reflux in DMF or DMSO in the presence of a base such as sodium hydride or potassium carbonate . This defined synthetic entry point contrasts with the 4-fluoro-2-methylaniline starting material (CAS 452-71-1), which differs in both physical properties (density 1.126 g/mL vs. 1.120 g/mL; boiling point 90–92 °C/16 mmHg vs. 89–91 °C/15 mmHg) and commercial cost . Researchers undertaking in-house synthesis must procure the correct 2-fluoro-4-methylaniline precursor, as misidentification of the starting aniline results in the unintended positional isomer .

Synthetic Route
Data to verify
Starting aniline: 2-fluoro-4-methylaniline (CAS 452-80-2) vs 4-fluoro-2-methylaniline (CAS 452-71-1) Density / boiling point nearly identical
Precursor identity risk; CAS verification at aniline stage is critical to avoid unintended isomer
N-alkylation with cyclopentyl bromide; confirm starting material identity before synthesis
synthetic route building block utility N-alkylation

N-Cyclopentyl-2-fluoro-4-methylaniline Application Scenarios


Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting kinases where the aniline moiety occupies a hydrophobic back pocket can leverage this compound's ortho-fluoro, para-methyl pattern to probe fluoro positional SAR. The qHTS dataset (PMC2804034) demonstrates that fluoro position alone can shift cellular potency by ≥1.6-fold on the N-cyclopentyl aniline scaffold [1]. Procuring the correct 2-fluoro-4-methyl isomer (rather than the more abundant 4-fluoro-2-methyl analog) ensures that SAR conclusions accurately reflect the intended substitution pattern, avoiding confounding by unintended positional isomerism.

Metabolic Stability Screening

The 2-fluoro-4-methylaniline core provides an intermediate N-hydroxylation rate (between 2-bromo and 2-chloro analogs) as established by Boeren et al. (1992) in rat liver microsomes [1]. Coupling this core with the N-cyclopentyl group creates a scaffold with a predictable, rank-ordered metabolic profile. This is particularly valuable for toxicological screening cascades where N-hydroxylation-derived reactive metabolites are a known liability, enabling researchers to benchmark new analogs against a compound with a well-characterized metabolic fate.

Electrophilic Aromatic Substitution Library Synthesis

The electron-donating para-methyl group activates the aromatic ring toward electrophilic substitution, while the ortho-fluoro substituent exerts a competing electron-withdrawing, ortho/para-directing influence. This electronic push–pull system provides a unique regiochemical landscape for late-stage functionalization (nitration, halogenation, Friedel–Crafts acylation) that is distinct from the 4-fluoro-2-methyl isomer [1]. Synthetic chemists building diversified screening libraries around the N-cyclopentyl aniline core can exploit this differentiated reactivity to access substitution patterns inaccessible from the more common positional isomer.

MAO-B Inhibitor Negative Control

The positional isomer N-cyclopentyl-4-fluoro-2-methylaniline has been reported as a human MAO-B inhibitor (IC₅₀ ~115 nM) [1]. The target compound's distinct substitution pattern—with fluoro ortho to the aniline nitrogen rather than para—is expected to produce altered MAO-B binding kinetics. Researchers investigating MAO-B SAR can employ this compound as a positional isomer control to validate that observed inhibitory activity is substitution-pattern-dependent rather than a generalized class effect of N-cyclopentyl fluoro-methyl anilines.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Ortho-fluoro, para-methyl substitution pattern
Positional isomer identity verification; avoid confounding SAR from unintended isomer
Metabolic stability screening
2-Fluoro-4-methylaniline core with intermediate N-hydroxylation rank
Rank-ordered metabolic profiling against halogenated analogs
Electrophilic substitution library synthesis
Electronic push–pull system from ortho-F and para-CH3
Regioselectivity confirmation; distinct reactivity from para-fluoro isomer
MAO-B negative control studies
Positional isomer control for MAO-B SAR exploration
Validate substitution-pattern-dependent inhibition, not generalized class effect
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